molecular formula C14H14F6N2O6 B2833286 5-(Pyrrolidin-2-yl)pyridine-3-carboxylic acid; bis(trifluoroacetic acid) CAS No. 2094459-84-2

5-(Pyrrolidin-2-yl)pyridine-3-carboxylic acid; bis(trifluoroacetic acid)

Cat. No.: B2833286
CAS No.: 2094459-84-2
M. Wt: 420.264
InChI Key: ULSLHPOGEHRLNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Pyrrolidin-2-yl)pyridine-3-carboxylic acid; bis(trifluoroacetic acid) is a complex organic compound that features a pyrrolidine ring fused to a pyridine ring, with a carboxylic acid group attached to the pyridine ring The compound is further stabilized by bis(trifluoroacetic acid), which enhances its chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-2-yl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, which is then fused to a pyridine ring through a series of condensation reactions. The carboxylic acid group is introduced via carboxylation reactions. The final product is then treated with trifluoroacetic acid to form the bis(trifluoroacetic acid) salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidin-2-yl)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce pyrrolidin-2-yl alcohol derivatives.

Scientific Research Applications

5-(Pyrrolidin-2-yl)pyridine-3-carboxylic acid; bis(trifluoroacetic acid) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-2-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid: Shares the pyrrolidine ring but lacks the pyridine ring and trifluoroacetic acid groups.

    Pyridine-3-carboxylic acid: Contains the pyridine ring with a carboxylic acid group but lacks the pyrrolidine ring.

    Bis(trifluoroacetic acid) derivatives: Compounds that include the trifluoroacetic acid groups but differ in the core structure.

Uniqueness

5-(Pyrrolidin-2-yl)pyridine-3-carboxylic acid; bis(trifluoroacetic acid) is unique due to its combination of a pyrrolidine ring, a pyridine ring, and bis(trifluoroacetic acid) groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-pyrrolidin-2-ylpyridine-3-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.2C2HF3O2/c13-10(14)8-4-7(5-11-6-8)9-2-1-3-12-9;2*3-2(4,5)1(6)7/h4-6,9,12H,1-3H2,(H,13,14);2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSLHPOGEHRLNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CN=C2)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F6N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.